molecular formula C6H4Cl2O B042033 3,4-Dichlorophenol CAS No. 95-77-2

3,4-Dichlorophenol

Cat. No.: B042033
CAS No.: 95-77-2
M. Wt: 163 g/mol
InChI Key: WDNBURPWRNALGP-UHFFFAOYSA-N
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Description

3,4-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula C6H4Cl2O. It is a white crystalline solid with a phenolic odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pesticides, pharmaceuticals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenol can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 4 positions on the phenol ring .

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of phenol using chlorine gas. The process is conducted in a chlorination reactor where phenol is mixed with chlorine gas and a catalyst. The reaction mixture is then heated to facilitate the chlorination process. The resulting product is purified through distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

3,4-Dichlorophenol is utilized in the synthesis of several pharmaceutical compounds. Notably, it has been involved in the development of anti-methicillin-resistant Staphylococcus aureus (MRSA) agents. For example, it serves as a precursor in the synthesis of (Z)-5-arylmethylidene rhodanines, which exhibit antibacterial properties against MRSA .

Case Study: Antimicrobial Activity

  • Research Reference: A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of phenylalanine-derived compounds that include 3,4-DCP. These compounds were shown to have selective activity against MRSA .

Environmental Applications

In environmental science, 3,4-DCP is studied for its degradation and removal from contaminated water sources. The compound's behavior in aquatic environments has been documented extensively.

Data Table: Removal Mechanisms of this compound

MethodDescriptionEfficiency
Ferrate(VI) OxidationUtilizes ferrate(VI) to oxidize 3,4-DCP, resulting in effective removal from water.High efficiency; identified eight intermediates during oxidation
Microbial DechlorinationAdapted microbial communities can dechlorinate 3,4-DCP to less harmful compounds.Effective under anaerobic conditions

Case Study: Ferrate(VI) Treatment

  • Research Reference: A study investigated the kinetics and mechanisms of 3,4-DCP oxidation using ferrate(VI). The results indicated that this method could significantly enhance the removal of 3,4-DCP from actual water samples .

Chemical Synthesis

In synthetic organic chemistry, 3,4-DCP is a versatile building block for various chemical reactions. It is involved in the synthesis of different derivatives that possess biological activities.

Data Table: Chemical Reactions Involving this compound

Reaction TypeProduct/OutcomeReference
Synthesis of RhodaninesAnti-MRSA agentsBioorganic & Medicinal Chemistry Letters
Derivative SynthesisSelective β1 receptor ligands with antinociceptive effectsBiomedicine and Pharmacotherapy

Toxicological Insights

The toxicological profile of 3,4-DCP has been extensively studied due to its potential health impacts. It acts as an estrogen receptor agonist and has been investigated for its effects on endocrine disruption.

Case Study: Endocrine Disruption

  • Research Reference: Research indicated that 3,4-DCP exhibits weak inhibition on androgen receptor expression and acts as an estrogen receptor alpha agonist .

Mechanism of Action

The mechanism of action of 3,4-Dichlorophenol involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This compound can also disrupt cellular processes by interfering with membrane integrity and function .

Comparison with Similar Compounds

3,4-Dichlorophenol is one of several dichlorophenol isomers. Other similar compounds include:

  • 2,3-Dichlorophenol
  • 2,4-Dichlorophenol
  • 2,5-Dichlorophenol
  • 2,6-Dichlorophenol
  • 3,5-Dichlorophenol

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other isomers, it has different reactivity and applications, making it suitable for specific industrial and research purposes .

Biological Activity

3,4-Dichlorophenol (3,4-DCP) is a chlorinated aromatic compound commonly used in various industrial applications, including as a precursor in the synthesis of herbicides and pesticides. Its biological activity has garnered attention due to its potential health effects and environmental impact. This article provides a detailed examination of the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Chemical Formula : C6H4Cl2O
  • Molecular Weight : 163.01 g/mol
  • CAS Number : 95-50-1

3,4-DCP exhibits various biological activities, primarily through its interaction with biological receptors and enzymes. Notably, it acts as an estrogen receptor (ER) alpha agonist and an antagonist for androgen receptors (AR) . This dual action suggests that 3,4-DCP may influence endocrine functions in organisms, raising concerns about its potential effects on reproductive health and development .

Acute Toxicity

Research indicates that 3,4-DCP can be acutely toxic to aquatic organisms and mammals. In animal studies, exposure has resulted in:

  • Hepatic Effects : Increased liver weight and hepatocellular hypertrophy were observed in rats and mice following oral exposure .
  • Neurological Effects : A case report indicated seizures in humans following exposure to 2,4-DCP, suggesting potential neurotoxic effects .

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have shown that 3,4-DCP may have carcinogenic potential. The compound has been linked to:

  • Reproductive Effects : Animal studies have demonstrated adverse effects on male reproductive systems, including decreased sperm motility and increased abnormal sperm counts .
  • Genotoxicity : Although some studies suggest that 3,4-DCP does not exhibit significant mutagenic properties in bacterial tests, its potential to induce chromosomal damage remains a concern .

Environmental Impact

3,4-DCP is frequently detected in environmental samples due to its use in industrial processes. It poses risks to aquatic ecosystems where it can bioaccumulate in fish and other organisms. A study indicated that dioxin levels in fish from contaminated waters were significantly influenced by the presence of chlorophenols like 3,4-DCP .

Case Studies

  • Human Health Risk Assessment : A comprehensive assessment conducted by the ATSDR highlighted the health risks associated with exposure to chlorophenols, including 3,4-DCP. The study found increased incidences of liver damage and reproductive issues among populations exposed to contaminated water sources .
  • Ecotoxicological Studies : Research on the degradation of 3,4-DCP by microbial communities demonstrated its persistence in the environment but also provided insights into bioremediation strategies using fungi such as Phanerochaete chrysosporium, which can dechlorinate the compound effectively .

Table 1: Summary of Toxicological Effects of this compound

Effect TypeObserved OutcomeReference
HepaticIncreased liver weight
NeurologicalSeizures reported
ReproductiveDecreased sperm motility
GenotoxicityNo significant mutagenic effects

Table 2: Environmental Concentrations of this compound

Sample SourceConcentration (µg/L)Reference
Contaminated WaterVaries (up to 150 µg/L)
Soil SamplesDetected at levels >10 µg/kg

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify 3,4-Dichlorophenol in environmental samples using analytical chemistry techniques?

  • Methodological Answer : Gas chromatography (GC) with flame ionization or mass spectrometry detection is recommended for quantification, as it provides high sensitivity (≥98% purity verification via GC area% analysis) . Infrared spectroscopy (IR) confirms structural identity by detecting characteristic O-H and C-Cl stretches . Solubility data (9,260 mg/L in water at experimental conditions) should guide extraction protocols . For environmental matrices, solid-phase extraction followed by derivatization may enhance detection limits.

Q. What experimental factors should be controlled when assessing the acute toxicity of this compound in algal growth inhibition tests?

  • Methodological Answer : Light intensity (44–198 μE/m²/s), pH (7.5–8.6), and temperature (16–26°C) significantly influence toxicity outcomes due to their effects on algal photosynthesis and compound ionization . For instance, toxicity of ionizable compounds like this compound decreases at higher pH due to reduced bioavailability of the neutral species . Standardized tests should use light-saturated conditions to minimize variability.

Q. What are the recommended storage and handling protocols for this compound to ensure experimental reproducibility?

  • Methodological Answer : Store below +30°C in airtight glass containers to prevent degradation . Use inert atmospheres (e.g., nitrogen) during weighing to avoid oxidation. Personal protective equipment (PPE) including gloves and goggles is mandatory due to irritant properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across studies?

  • Methodological Answer : Conduct a systematic literature review using multi-database searches (e.g., PubMed, TOXCENTER) and screen records via title/abstract and full-text filters to identify relevant studies . Apply weight-of-evidence approaches to prioritize studies with robust experimental designs (e.g., controlled pH, acclimated test organisms). Note that oral minimal risk levels (MRLs) remain undetermined due to insufficient data, necessitating gap analyses .

Q. What methodological approaches optimize the Fenton-based degradation of this compound in aqueous systems?

  • Methodological Answer : Use a multivariable experimental design to test Fe²+ concentration (0.1–1.0 mM), H₂O₂ dosage (5–20 mM), and temperature (20–40°C). Response factors like degradation efficiency at 5–20 min intervals should be modeled statistically . Optimal conditions balance Fe²+’s catalytic role against H₂O₂ scavenging effects. Post-treatment analysis should include LC-MS to identify intermediates (e.g., chlorinated quinones).

Q. How can molecular dynamics simulations be parameterized to study the solvation behavior of this compound?

  • Methodological Answer : Use the OPLS-AA force field with parameters generated via tools like LigParGen. Experimental free energy of hydration (−7.21 kcal/mol) serves as a benchmark for validating simulations . Include explicit solvent models (e.g., TIP3P water) to account for hydrogen bonding with the phenolic -OH group.

Q. What strategies enhance anaerobic biodegradation of this compound in sludge systems?

  • Methodological Answer : Acclimate sludge to 3-chlorophenol or 4-chlorophenol to induce microbial cross-activity . Monitor dechlorination pathways via 14C-labeled substrates to track CH₄/CO₂ production. Reductive dechlorination is slower for this compound compared to ortho-substituted isomers, requiring longer acclimation periods (≥30 days) .

Q. How do halogen bonding interactions influence the crystallographic properties of this compound?

  • Methodological Answer : Perform variable-temperature X-ray crystallography to study Cl···Cl and O-H···Cl interactions. Substituting Cl with Br in analogues increases halogen bond distances under thermal expansion, providing insights into lattice stability . Density functional theory (DFT) calculations can complement experimental data to map electron density distributions.

Properties

IUPAC Name

3,4-dichlorophenol
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InChI

InChI=1S/C6H4Cl2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
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InChI Key

WDNBURPWRNALGP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1O)Cl)Cl
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Molecular Formula

C6H4Cl2O
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DSSTOX Substance ID

DTXSID7025005
Record name 3,4-Dichlorophenol
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Molecular Weight

163.00 g/mol
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Physical Description

3,4-dichlorophenol appears as needles (from benzene, petroleum ether) or light brown and yellow crystals. Odor threshold 100 micrograms/liter. Taste threshold 0.3 micrograms/liter in water. (NTP, 1992), Solid; [HSDB] Yellow solid; [MSDSonline]
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Boiling Point

488.3 °F at 767 mmHg (NTP, 1992), 253 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether, In water, 9,260 mg/L at 25 °C
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Vapor Pressure

0.01 [mmHg]
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Mechanism of Action

Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/, The aim of this study is to investigate the chemical retinoic acid (RA) disruption at the level of retinoid X receptor (RXR) functioning. This assay makes use of recombined human RXR gene and reporter gene yeast, which specifically expresses beta-galactosidase when incubated with exogenous 9-cis retinoic acid (9-cis RA). Agonistic and antagonistic actions of chemicals including a series of phenols, phthalates, organochlorine pesticides (OCPs) were tested in the absence and presence of 5 x 10-6 mol/L 9-cis RA, at which maximal beta-galactosidase activity could be induced. The results obtained reveal that some chemicals, e.g., 2-t-butylphenol, 2-isopropylphenol, 2,4-dichlorophenol (2,4-DCP), 3,4-dichlorophenol (3,4-DCP), 4-tert-octylphenol (4-t-OP) and hexachlorobenzene (HCB), are RXR agonists...
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/
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Color/Form

Needles from benzene-petroleum ether

CAS No.

95-77-2
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Melting Point

151 to 154 °F (NTP, 1992), 68 °C
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Synthesis routes and methods

Procedure details

3,4-Dichloroaniline was treated with 60% of aqueous sulfuric acid solution which was recovered from Example 5 by a method similar to that described in Example 5. After diazotization, inorganic crystals formed in the diazotization was removed by filtration and the filtrate thus obtained as hydrolyzed and treated by a method similar to those described in Example 5. 32.4 Grams of 3,4-dichlorophenol (118° - 122° C/10 mmHg) was obtained. The yield was found to be 80.5%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,4-Dichlorophenol
3,4-Dichlorophenol
3,4-Dichlorophenol
3,4-Dichlorophenol
3,4-Dichlorophenol
3,4-Dichlorophenol

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